

In Vitro Efficacy of Methyl 1H-indazole-4-carboxylate Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: Methyl 1H-indazole-4-carboxylate

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The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.^{[1][2]} Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.^{[2][3]} This guide provides a comparative analysis of the in vitro assay results for various **Methyl 1H-indazole-4-carboxylate** and related indazole derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Comparative In Vitro Activity of Indazole Derivatives

The following table summarizes the in vitro potency of various 1H-indazole derivatives against a range of biological targets. The data, collated from multiple studies, highlights the diverse therapeutic applications of this chemical class.

Compound ID/Series	Target	Assay Type	IC50	Reference
FGFR Inhibitors				
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide	FGFR1	Enzymatic Inhibition	30.2 ± 1.9 nM	[1]
Compound 101	FGFR1	Enzymatic Inhibition	69.1 ± 19.8 nM	[1]
Compound 106	FGFR1, FGFR2, FGFR3	Enzymatic Inhibition	2.0 ± 0.4 μM, 0.8 ± 0.3 μM, 4.5 ± 1.6 μM	[1]
ERK Inhibitors				
1H-indazole amide derivatives (116, 117, 118)	ERK1/2	Enzymatic Inhibition	9.3 ± 3.2 to 25.8 ± 2.3 nM	[1]
3(S)-thiomethyl pyrrolidine-1H-indazole derivative (119)	ERK1/2	Enzymatic Inhibition	20 nM (ERK1), 7 nM (ERK2)	[1]
Pim Kinase Inhibitors				
Compound 82a	Pim-1, Pim-2, Pim-3	Enzymatic Inhibition	0.4 nM, 1.1 nM, 0.4 nM	[1]
EGFR Inhibitors				

Compound 109	EGFR T790M, EGFR	Kinase Activity	5.3 nM, 8.3 nM	[1]
IDO1 Inhibitors				
4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol (120)	IDO1	Enzymatic Inhibition	5.3 μ M	[1]
3-substituted 1H-indazoles (121, 122)	IDO1	Enzymatic Inhibition	720 nM, 770 nM	[1]
ALK Inhibitor				
Entrectinib (127)	ALK	Enzymatic Inhibition	12 nM	[1]
PAK1 Inhibitor				
Compound 30l	PAK1	Enzymatic Inhibition	9.8 nM	[4]
Antiproliferative Activity				
Compound 2f	Various cancer cell lines	Proliferation Assay	0.23–1.15 μ M	[3][5]
N-phenylindazole diarylureas	4T1, GL261, etc.	Cell Viability Assay	0.4–50 μ M	[6]
Compound 6o	K562 cell line	MTT Assay	5.15 μ M	[7]
SN-1.1, SN-2.1, SN-3.2	MCF-7 cell line	GI50	2.34 \pm 0.036 μ M, 3.21 \pm 0.033 μ M, 4.93 \pm 0.038 μ M	[8]
Anti-inflammatory Activity				
Indazole	TNF- α	Inhibition Assay	220.11 μ M	[9]

5-aminoindazole	TNF- α	Inhibition Assay	230.19 μ M	[9]
6-nitroindazole	IL-1 β	Inhibition Assay	100.75 μ M	[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key assays cited in the literature for the evaluation of indazole derivatives.

Kinase Inhibition Assay (General)

The inhibitory activity of the test compounds against various kinases such as FGFR, ERK, Pim, and EGFR is often determined using in vitro kinase assays. A common method involves the use of a fluorescence-based assay. The assay measures the amount of ADP produced during the kinase reaction. Recombinant human kinase enzyme, a specific substrate peptide, and ATP are incubated with serial dilutions of the test compounds. The reaction is then stopped, and a detection reagent is added to quantify the amount of ADP. The luminescence signal is proportional to the ADP produced and inversely proportional to the kinase activity. IC₅₀ values are then calculated from the dose-response curves.[10]

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of indazole derivatives is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8] Cancer cell lines are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ values are determined.

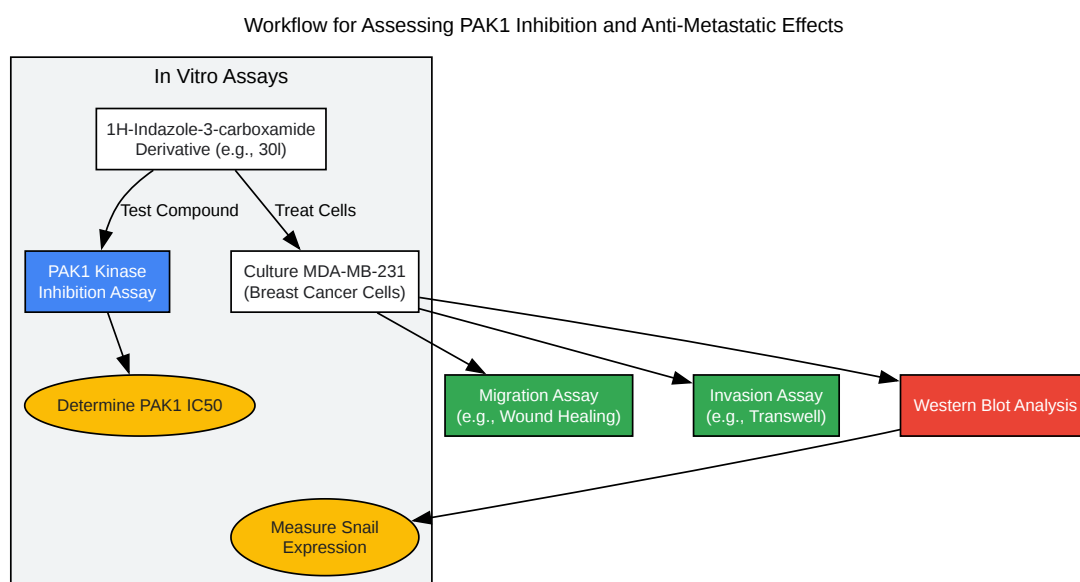
IDO1 Enzyme Inhibition Assay

The inhibitory effect of compounds on Indoleamine 2,3-dioxygenase 1 (IDO1) can be evaluated using a biochemical assay. The assay typically involves recombinant human IDO1 enzyme, L-

tryptophan as a substrate, and necessary cofactors. The reaction is initiated by the addition of the substrate, and after incubation with the test compounds, the product, N-formylkynurenine, is measured. The conversion can be monitored, for example, by a change in absorbance or through HPLC-based methods. The percentage of inhibition is calculated, and IC₅₀ values are determined from concentration-inhibition curves.

Signaling Pathway and Experimental Workflow Visualization

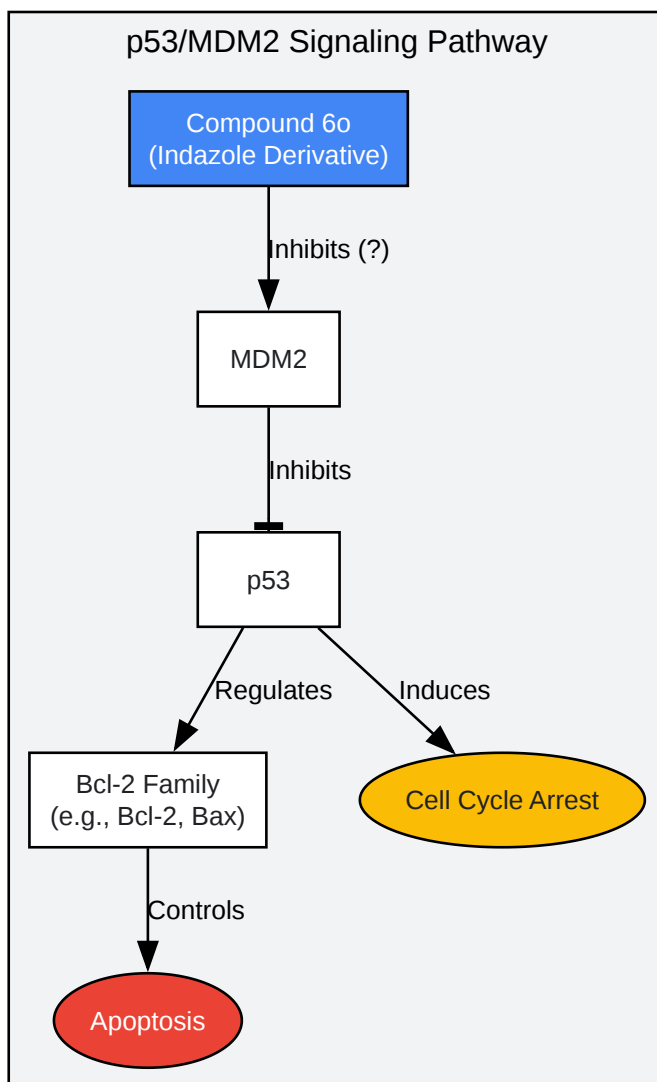
To better understand the mechanism of action of these compounds, visualizing the targeted signaling pathways and experimental workflows is essential.



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Caption: Workflow for evaluating PAK1 inhibition and its effects on cancer cell migration and invasion.

Proposed Mechanism of Apoptosis Induction by Indazole Derivative 6o



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Caption: Hypothesized p53/MDM2 pathway modulation by an indazole derivative leading to apoptosis.

Conclusion

The diverse in vitro activities of **Methyl 1H-indazole-4-carboxylate** and related indazole derivatives underscore the versatility of this scaffold in medicinal chemistry. The presented data demonstrates potent and selective inhibition of various kinases, enzymes, and cancer cell proliferation. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and develop novel indazole-based therapeutics. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

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